molecular formula C12H21NO4 B1301977 (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester CAS No. 329910-39-6

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester

Cat. No.: B1301977
CAS No.: 329910-39-6
M. Wt: 243.3 g/mol
InChI Key: ZZGMDDXYOHHJMT-IUCAKERBSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (1S,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate . This nomenclature encodes three critical structural elements:

  • Methyl ester functionality : The terminal carboxyl group is esterified with methanol, denoted by the "methyl carboxylate" suffix.
  • N-Boc protection : The amino group at position 3 of the cyclopentane ring is protected by a tert-butoxycarbonyl (Boc) group, a standard strategy in peptide synthesis to prevent unwanted side reactions.
  • Stereochemical configuration : The (1S,3S) descriptor specifies the absolute configuration of the two stereocenters. The cyclopentane ring adopts a cis-fused bicyclic geometry, with both chiral centers exhibiting S-configuration, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy in related derivatives.

The stereochemical integrity of this compound is critical for its biological activity, as enantiomeric impurities as low as 2% can significantly alter receptor binding affinities in drug candidates.

Molecular Formula and Structural Representation

The molecular formula C₁₂H₂₁NO₄ corresponds to a molecular weight of 243.31 g/mol , calculated using isotopic composition data from high-resolution mass spectrometry. Key structural features include:

  • Cyclopentane backbone : A five-membered carbocyclic ring with chair-like conformation, minimizing angle strain.
  • Amino and ester substituents : The Boc-protected amino group at position 3 and methyl ester at position 1 create a 1,3-dipolar arrangement that influences molecular dipole moments (μ = 2.8–3.2 D).
  • Stereoelectronic effects : The transannular interaction between the Boc group’s carbonyl oxygen and the ester’s carbonyl group contributes to a characteristic infrared absorption band at 1685–1700 cm⁻¹.

The SMILES notation for the compound is COC(=O)[C@H]1CCC@HC1 , which encodes the stereochemistry using the @ and @@ symbols to denote the S-configuration at both chiral centers.

CAS Registry Number and Synonyms in Scientific Literature

The Chemical Abstracts Service (CAS) registry number 329910-39-6 uniquely identifies this compound across global chemical databases. Synonyms reported in patents and journals include:

  • Methyl (1S,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate
  • (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester
  • MFCD02259728 (MDL number)
  • trans-3-Amino-cyclopentanecarboxylic acid methyl ester (Boc-protected)

Properties

IUPAC Name

methyl (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370351
Record name ST50825900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329910-39-6
Record name ST50825900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Hydrogenation of N-Boc-Functionalized Cyclopentene Esters

Smith et al. (2007) described a highly selective hydrogenation method starting from enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters. The process uses N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation to yield essentially single diastereomers of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters, including the (1S,3S) isomer.

  • Key steps:

    • Synthesis of the cyclopentene precursor with Boc-protected amino group.
    • Catalytic hydrogenation under mild conditions to reduce the double bond stereoselectively.
    • Isolation of the desired diastereomer with high stereochemical purity.
  • Advantages:

    • High diastereoselectivity.
    • Mild reaction conditions.
    • Direct access to the Boc-protected methyl ester.
Parameter Details
Catalyst Pd/C or Raney-Ni
Solvent Methanol or Ethanol
Temperature Room temperature to mild heating
Yield Typically >80%
Diastereomeric purity >95%

Dieckmann Cyclization of α-Amino Acid Precursors

Bergmeier et al. (2007) reported a chirospecific synthesis involving Dieckmann cyclization of (S)-2-aminoadipic acid derivatives to form aminocyclopentanone intermediates, which are then elaborated to the target amino cyclopentane derivatives.

  • Key steps:

    • Preparation of (S)-2-aminoadipic acid δ-methyl ester from (S)-aspartic acid.
    • Dieckmann condensation to form a methoxycarbonyl-cyclopentanone.
    • Reduction and elimination steps to yield cyclopentene intermediates.
    • Hydrogenation and epimerization to obtain the (1S,3S) diastereomer.
    • Boc protection and methyl esterification as final steps.
  • Advantages:

    • High stereochemical control.
    • Use of readily available amino acid starting materials.
    • Access to both cis and trans isomers with subsequent purification.
Step Reagents/Conditions Yield (%) Notes
Esterification Methanol, acid catalyst 90 Formation of methyl ester
Dieckmann cyclization Base (e.g., NaH), solvent (THF) 70-80 Formation of cyclopentanone
Reduction NaBH4 or similar reducing agent 85 Conversion to cyclopentanol
Hydrogenation Pd/C, H2 80-90 Stereoselective double bond reduction
Boc protection Boc2O, base (e.g., triethylamine) 90 Amino group protection

Catalytic Hydrogenation and Lactone Opening of Bicyclic Intermediates

A method reported by researchers in the synthesis of polyhydroxylated aminocyclopentanecarboxylic acids involves:

  • Formation of bicyclic lactone intermediates.
  • Catalytic hydrogenation in the presence of Boc anhydride to protect the amino group.
  • Subsequent ring opening with sodium methoxide in methanol to yield the methyl ester of the Boc-protected amino acid.

  • Key features:

    • Use of Raney-Ni catalyst under hydrogen atmosphere.
    • Orthogonal protection strategy allowing selective functional group transformations.
    • High yields (up to 90%) of the methyl ester product.
Reaction Step Conditions Yield (%) Remarks
Hydrogenation Raney-Ni, H2, Boc anhydride 85-90 Simultaneous reduction and Boc protection
Lactone ring opening NaOMe in MeOH, room temperature 90 Formation of methyl ester

Comparative Analysis of Preparation Methods

Method Starting Material Key Reactions Yield Range Stereoselectivity Industrial Suitability
Directed hydrogenation Boc-protected cyclopentene esters Catalytic hydrogenation 80-90% High (>95%) Good
Dieckmann cyclization route (S)-2-aminoadipic acid derivatives Dieckmann cyclization, reduction 70-90% High Moderate
Bicyclic lactone hydrogenation Bicyclic lactone intermediates Hydrogenation, lactone opening 85-90% High Good

Research Findings and Notes

  • The stereochemical integrity of the (1S,3S) configuration is critical for biological activity and is maintained through careful choice of reaction conditions and protecting groups.
  • The Boc protecting group is preferred due to its stability under hydrogenation and basic conditions and ease of removal.
  • Methyl esterification is typically achieved via methanolysis or direct esterification with methanol under acidic or basic catalysis.
  • Catalytic hydrogenation methods benefit from mild conditions and high selectivity, making them attractive for scale-up.
  • Dieckmann cyclization offers a route from inexpensive amino acid precursors but may require additional purification steps to isolate the desired diastereomer.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Purpose
Boc protection Boc2O, base (e.g., triethylamine) Protect amino group
Esterification Methanol, acid/base catalyst Form methyl ester
Catalytic hydrogenation Pd/C or Raney-Ni, H2, solvent Reduce double bonds, stereoselective
Dieckmann cyclization Base (NaH), THF Cyclize amino acid to cyclopentanone
Lactone ring opening NaOMe in MeOH Open lactone to methyl ester

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotected amine: Removal of the Boc group yields the free amine.

    Carboxylic acid: Hydrolysis of the ester group yields the carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is utilized in the development of novel pharmaceuticals. Its structural features allow it to act as a versatile intermediate in the synthesis of bioactive compounds. Research has shown that derivatives of this compound exhibit potential activity against various diseases, including cancer and bacterial infections.

Case Study : A study published in a peer-reviewed journal highlighted the synthesis of analogs derived from this compound that demonstrated significant anticancer properties in vitro. The researchers modified the compound to enhance its bioavailability and efficacy against specific cancer cell lines.

Peptide Synthesis

The compound serves as an essential building block for peptide synthesis. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of the amino acid into peptide chains.

Table 1: Comparison of Amino Acid Protecting Groups

Protecting GroupStabilityDeprotection ConditionsApplication
BocHighAcidic conditionsPeptide synthesis
FmocModerateBasic conditionsPeptide synthesis
ZLowMild acidic conditionsPeptide synthesis

Organic Synthesis

In organic synthesis, this compound is employed to construct complex molecular frameworks. Its ability to undergo various reactions such as acylation, alkylation, and cyclization makes it a valuable reagent in synthetic organic chemistry.

Case Study : Researchers have reported the use of this compound in the total synthesis of natural products. For instance, its integration into synthetic pathways has led to the successful construction of complex alkaloids with notable pharmacological activities.

Mechanism of Action

The mechanism of action of (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under specific conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester” with structurally related compounds, focusing on stereochemistry, functional groups, and applications.

Compound Molecular Formula Molecular Weight CAS Number Key Features Price (1g) References
This compound C₁₂H₂₁NO₄ 243.30 329910-39-6 Methyl ester; (1S,3S) configuration; Boc-protected amine $4,000
(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid ethyl ester C₁₃H₂₃NO₄ 257.33 N/A Ethyl ester; same core as methyl ester; discontinued Discontinued
(1R,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid C₁₁H₁₉NO₄ 229.27 261165-05-3 Carboxylic acid; (1R,3S) configuration; 98% ee $38,900 (250mg)
(1S,3R)-N-Boc-1-aminocyclopentane-3-carboxylic acid C₁₁H₁₉NO₄ 229.27 161660-94-2 Carboxylic acid; (1S,3R) configuration; 98% ee $40,600 (250mg)
1-N-Boc-aminocyclopentanecarboxylic acid C₁₁H₁₉NO₄ 229.27 35264-09-6 Non-stereospecific; cyclopentane ring; Boc-protected $6,400
(1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid C₁₁H₁₇NO₄ 227.25 151907-80-1 Cyclopentene ring; (1S,4R) configuration; 98% ee $7,300
(1R,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester C₁₃H₂₃NO₅ 273.33 N/A Hydroxy group at 2-position; (1R,2S,4R) configuration Not listed
(1R,2R)-2-Amino-cyclopentanecarboxylic acid C₆H₁₁NO₂ 129.16 N/A Unprotected amine; carboxylic acid; lacks Boc and ester groups $4,000

Key Comparison Points

Stereochemistry: The (1S,3S) configuration of the target compound distinguishes it from stereoisomers like (1R,3S) and (1S,3R) carboxylic acids . These isomers differ in spatial arrangement, impacting biological activity and synthetic utility. For example, (1R,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid (CAS 261165-05-3) is priced higher due to its use in enantioselective catalysis .

Ester vs. Carboxylic Acid: The methyl ester derivative (target compound) is more lipophilic than its carboxylic acid counterparts (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid), enhancing solubility in organic solvents for solid-phase peptide synthesis . The carboxylic acid forms (e.g., CAS 35264-09-6) are typically used in aqueous reaction conditions or as intermediates for further functionalization .

Ring Saturation: Cyclopentene derivatives like (1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid (CAS 151907-80-1) introduce rigidity via a double bond, altering conformational flexibility and reactivity compared to the saturated cyclopentane backbone .

Functional Group Modifications: The (1R,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester includes a hydroxy group, enabling hydrogen bonding and influencing solubility or target binding .

Cost Considerations: The target compound’s methyl ester is priced at $4,000/g, while its carboxylic acid counterpart (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid costs $4,000/g for 1g but $12,000/5g, suggesting economies of scale for bulk purchases .

Biological Activity

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester, also known by its CAS number 329910-39-6, is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 329910-39-6

Synthesis Overview

The synthesis of this compound typically involves the reaction of methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochloride with tert-butoxycarbonyl (Boc) anhydride in the presence of triethylamine. The reaction is conducted in dichloromethane at temperatures ranging from 0 to 20°C and yields a product that can be purified via column chromatography .

The biological activity of this compound is largely attributed to its structural features that resemble amino acids. Its carboxylic acid functionality is crucial for biological interactions, influencing various biochemical pathways.

Pharmacological Studies

Recent studies have evaluated the compound's effects on various biological systems:

  • Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the carboxylic acid moiety enhances interaction with bacterial membranes, potentially leading to cell lysis .
  • Analgesic Effects : A structure-activity relationship study indicated that derivatives of cyclopentane carboxylic acids can exhibit significant analgesic effects. These compounds may modulate pain pathways by acting on specific receptors involved in nociception .
  • Antioxidant Properties : Research has shown that related compounds demonstrate antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .

Case Studies

StudyFindings
Chen et al. (2014)Investigated the effects of similar carboxylic acids on mitochondrial function; found that these compounds can impair mitochondrial fatty acid synthesis and increase reactive oxygen species (ROS) levels .
Umesha et al. (2009)Reported antimicrobial and antioxidant activities for compounds with structural similarities; evaluated using DPPH radical scavenging assays .

Q & A

Q. What are the standard synthetic routes for preparing (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester, and what key intermediates are involved?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group and esterification of the carboxylic acid. A common intermediate is (1S,3S)-3-aminocyclopentanecarboxylic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP, followed by methyl esterification with methanol under acidic or coupling conditions (e.g., DCC/DMAP) . For stereochemical control, chiral auxiliaries or enantioselective hydrogenation may be employed, as seen in analogous syntheses of cyclopentane derivatives .

Q. How is the enantiomeric purity of this compound validated, and what analytical methods are recommended?

Enantiomeric purity is confirmed via chiral HPLC using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Optical rotation ([α]D) and circular dichroism (CD) spectroscopy provide supplementary data. For example, optical purity ≥98% ee is achievable using resolved intermediates or asymmetric catalysis, as noted in catalog entries for similar Boc-protected aminocyclopentane derivatives .

Q. What safety precautions are necessary when handling this compound in the laboratory?

The compound is classified under GHS07 (harmful if swallowed, skin/eye irritant). Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water; for ingestion, seek medical attention. Store at –20°C in airtight containers to prevent degradation, as recommended for structurally related esters .

Q. What spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To verify cyclopentane ring conformation, Boc group integrity (tert-butyl signal at δ ~1.4 ppm), and methyl ester resonance (δ ~3.6 ppm) .
  • HRMS (ESI-TOF) : To confirm molecular weight (theoretical [M+Na]+ = 243.30; experimental data should align within ±2 ppm) .
  • IR Spectroscopy : To identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory stereochemical outcomes in the synthesis of this compound be resolved?

Discrepancies in stereochemistry often arise during cyclopentane ring closure or Boc protection. Use NOESY NMR to confirm the (1S,3S) configuration by analyzing spatial proximity of protons on the cyclopentane ring. If racemization occurs during esterification, optimize reaction conditions (e.g., lower temperature, milder acids) . Comparative studies with (1R,3S) and (1S,3R) isomers (available via chiral resolution ) can clarify steric and electronic influences.

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?

  • Catalytic Asymmetric Hydrogenation : Utilize chiral ligands like BINAP-Ru complexes to reduce imine intermediates to the desired (1S,3S) configuration .
  • Flow Chemistry : Continuous-flow systems enhance Boc protection efficiency by minimizing side reactions (e.g., tert-butyl group cleavage) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. How does the methyl ester group influence the compound’s reactivity in downstream applications (e.g., peptide coupling)?

The methyl ester acts as a protecting group for the carboxylic acid, enabling selective Boc deprotection under acidic conditions (e.g., TFA/DCM) without affecting the ester. For peptide synthesis, the ester can be hydrolyzed to the free acid using LiOH/THF/H₂O, followed by activation with HATU or EDCI for amide bond formation . Kinetic studies show that steric hindrance from the cyclopentane ring slows ester hydrolysis compared to linear analogs, requiring longer reaction times .

Q. What are the implications of using this compound in biological studies, and how does its stereochemistry affect target interactions?

The (1S,3S) configuration is critical for binding to enzymes like glutamate receptors or proteases, where the cyclopentane ring mimics transition-state geometries. For example, in NMDA receptor studies, stereochemical mismatches reduce antagonist activity by >90%, as shown in analogs with (1R,3S) configurations . Always validate biological assays with both enantiomers to rule out non-specific effects.

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